![molecular formula C16H13Cl2NOS B2865995 7-chloro-5-(4-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341967-93-9](/img/structure/B2865995.png)
7-chloro-5-(4-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Psychotropic Drug Effects on Neurological Functions
Research on benzodiazepine derivatives, such as those structurally related to the compound , includes studies on their effects on neurological functions and potential therapeutic applications. For instance, studies have explored the impact of benzodiazepines on the photopalpebral reflex, a neurological response that could be predictive of clinical effects of psychotropic drugs (Tanaka et al., 1978). This line of research indicates a scientific interest in understanding how these compounds influence neurological processes and their potential applications in diagnosing or predicting responses to psychotropic medication.
Pharmacokinetics and Metabolism
Studies have also focused on the pharmacokinetics and metabolism of benzodiazepines, providing insights into how these compounds are processed in the body and their long-term effects. For example, research into flubromazepam, a designer benzodiazepine, has shed light on its metabolism and pharmacokinetics, revealing a long elimination half-life and identifying its predominant metabolites (Moosmann et al., 2013). Such studies are crucial for understanding the safety, efficacy, and potential clinical uses of these compounds.
Neuropharmacological Research
The neuropharmacological research extends to examining the effects of benzodiazepines on specific neurological conditions and symptoms. Investigations into the efficacy of benzodiazepine derivatives in treating conditions like generalized anxiety disorder (Cutler et al., 1994) highlight the therapeutic potential of these compounds. This area of research underscores the importance of understanding both the therapeutic benefits and the risks associated with benzodiazepine use in clinical settings.
特性
IUPAC Name |
7-chloro-5-[(4-chlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NOS/c17-12-3-1-11(2-4-12)10-19-14-9-13(18)5-6-15(14)21-8-7-16(19)20/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJHIXVKISSNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。